(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Overview
Description
“®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide” is a compound that contains a bromophenyl group, an ethyl group, and a methoxyacetamide group. The “®” indicates that it is the R-enantiomer of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its stereocenter. The “®” in its name indicates the configuration of the stereocenter .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bromine atom, which is a good leaving group, and the amide group, which is typically quite stable and unreactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point .Scientific Research Applications
Enantioselective Synthesis
- Enzymatic Acylation : An efficient biocatalytic process using enantioselective lipase-mediated acylation has been developed for the resolution of related compounds. This process affords high yields and enantiomeric excesses, demonstrating the potential for synthesizing enantiopure derivatives of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (Gill, Das, & Patel, 2007).
Pharmacological Applications
- Cytotoxic, Anti-Inflammatory, and Analgesic Properties : Derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Some compounds in this series showed activities comparable with standard drugs, highlighting the pharmacological potential of these derivatives (Rani, Pal, Hegde, & Hashim, 2016).
Anthelminthic Applications
- Anthelminthic Efficacy : Amidantel, a compound closely related to (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, has shown significant efficacy as an anthelminthic agent in animals. This points towards the potential use of related compounds in treating parasitic infections (Wollweber, Niemers, Flucke, Andrews, Schulz, & Thomas, 1979).
Material Science Applications
- Copolymerization : Novel copolymers incorporating derivatives of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide have been synthesized. These copolymers show unique properties, including high glass transition temperatures and significant decomposition temperatures, suggesting potential applications in materials science (Kharas et al., 2015).
Antioxidant Properties
- Radical Scavenging Activity : Studies on nitrogen-containing bromophenols, structurally similar to (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, have demonstrated potent scavenging activity against radicals. This indicates potential applications of these compounds as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Antibacterial Properties
- Antibacterial Activity : Bromophenol derivatives from marine red algae, related to (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide, have shown significant antibacterial activity. This suggests the potential of such compounds in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003)
Safety and Hazards
properties
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]-2-methoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLAFYLRVQEJI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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